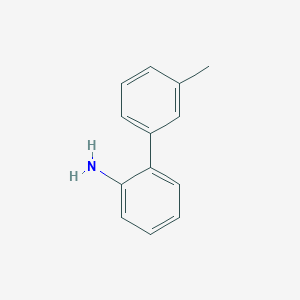

2-(3-Methylphenyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEINGNAGTYZIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363666 | |

| Record name | 2-(3-methylphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73818-73-2 | |

| Record name | 2-(3-methylphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Methylphenyl Aniline and Its Analogues

Established Synthetic Pathways

The construction of the 2-(3-Methylphenyl)aniline scaffold is predominantly accomplished through well-established synthetic organic reactions. These methods offer versatility and can be adapted for the synthesis of a wide range of substituted analogues.

Cross-Coupling Reactions

Cross-coupling reactions have become a cornerstone of modern organic synthesis, and they represent a powerful tool for the formation of the C-N or C-C bond in 2-(3-Methylphenyl)aniline. Palladium and copper-catalyzed systems are the most prominent in this regard.

The Buchwald-Hartwig amination stands as a premier method for the palladium-catalyzed formation of carbon-nitrogen bonds. This reaction facilitates the coupling of an amine with an aryl halide or triflate. wikipedia.org In the context of synthesizing 2-(3-Methylphenyl)aniline, two primary disconnection approaches are feasible: the reaction of 3-methylaniline with a 2-substituted benzene (B151609) derivative or the reaction of aniline (B41778) with a 3-methyl-substituted aryl halide.

The general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and reaction efficiency. Bulky, electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald and Hartwig, are often essential for facilitating the catalytic cycle, particularly the reductive elimination step. organic-chemistry.org

A typical reaction setup would involve heating the aryl bromide (e.g., 3-bromotoluene) and the amine (e.g., aniline) in the presence of a palladium catalyst (such as Pd(OAc)₂ or Pd₂(dba)₃), a phosphine ligand (like XPhos or SPhos), and a strong base (commonly NaOtBu or K₃PO₄) in an inert solvent like toluene (B28343) or dioxane. jk-sci.combyjus.com

Table 1: Representative Conditions for Palladium-Catalyzed Amination

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| 3-Bromotoluene (B146084) | Aniline | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | High |

| 2-Bromoaniline (B46623) | 3-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | Moderate to High |

| 2-Chlorotoluene | Aniline | Pd₂(dba)₃ / BrettPhos | K₂CO₃ | t-Amyl alcohol | 110 | Good |

Note: Yields are generalized based on literature for similar reactions and may vary based on specific conditions.

The Ullmann condensation, a classical copper-catalyzed N-arylation reaction, provides an alternative to palladium-based methods. This reaction typically involves the coupling of an aryl halide with an amine at elevated temperatures, often in the presence of a base. While traditional Ullmann conditions can be harsh, modern advancements have led to the development of milder protocols using various copper(I) sources and ligands.

For the synthesis of 2-(3-Methylphenyl)aniline, this would involve the reaction of 3-bromotoluene with aniline or 2-bromoaniline with 3-methylaniline in the presence of a copper catalyst, such as CuI or Cu₂O, and a base like K₂CO₃ or Cs₂CO₃. The use of ligands, such as 1,10-phenanthroline (B135089) or various amino acids, can significantly improve the reaction's efficiency and lower the required temperature.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and can be ingeniously applied to the synthesis of 2-(3-Methylphenyl)aniline and its analogues. organic-chemistry.org This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide.

To synthesize the target molecule, one could couple 2-bromoaniline with 3-methylphenylboronic acid. This approach builds the biphenyl (B1667301) backbone first, with the amino group already in place. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base, like K₂CO₃ or Cs₂CO₃, and a solvent system that can accommodate both organic and inorganic reagents, such as a mixture of toluene and water. wikipedia.org The development of specialized ligands has expanded the scope of this reaction to include challenging substrates, such as unprotected ortho-bromoanilines. wikipedia.org

Table 2: Suzuki-Miyaura Coupling of ortho-Bromoanilines with Arylboronic Esters

| ortho-Bromoaniline Substrate | Arylboronic Ester | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Bromoaniline | 3-Methylphenylboronic acid pinacol (B44631) ester | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 95 |

| 2-Bromo-4-fluoroaniline | Phenylboronic acid pinacol ester | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 92 |

| 2-Bromo-5-methylaniline | 4-Methoxyphenylboronic acid pinacol ester | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 88 |

Data adapted from studies on the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines. wikipedia.org

Aromatic Nucleophilic Substitution Reactions

Aromatic nucleophilic substitution (SₙAr) offers a distinct pathway to 2-(3-Methylphenyl)aniline, particularly when one of the aromatic rings is activated by electron-withdrawing groups. In this reaction, a nucleophile displaces a leaving group (typically a halide) on an electron-deficient aromatic ring.

To synthesize the target compound via this method, one could react 2-fluoronitrobenzene with 3-methylaniline. The nitro group in the ortho position to the fluorine atom strongly activates the ring towards nucleophilic attack by the amine. The reaction typically proceeds in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and often requires a base to deprotonate the amine nucleophile. adda247.com Following the substitution reaction, the nitro group can be reduced to the desired amino group using standard reduction methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or treatment with reducing agents like tin(II) chloride.

The efficiency of the SₙAr reaction is highly dependent on the nature of the leaving group (F > Cl > Br > I) and the position of the electron-withdrawing group (ortho or para to the leaving group is most effective). google.com

Multi-step Reaction Sequences (e.g., Nitration, Reduction, Coupling)

Multi-step synthetic sequences provide a classical yet reliable approach to constructing complex molecules like 2-(3-Methylphenyl)aniline from simpler, readily available starting materials. A common strategy involves the initial functionalization of a simple aromatic hydrocarbon, followed by a coupling reaction and subsequent functional group interconversions.

A plausible multi-step synthesis could commence with the nitration of 3-methylbiphenyl. The directing effects of the methyl and phenyl groups would lead to a mixture of nitro isomers, from which the desired 2-nitro-3'-methylbiphenyl could be separated. This nitrated intermediate can then be reduced to the target 2-(3-Methylphenyl)aniline. A variety of reducing agents are effective for this transformation, including catalytic hydrogenation over palladium on carbon (Pd/C), or the use of metal reductants such as iron, zinc, or tin in acidic media.

Alternatively, a sequence could involve a Sandmeyer reaction. This process allows for the conversion of a primary aromatic amine into a wide range of functional groups via a diazonium salt intermediate. wikipedia.org For instance, one could start with 2-amino-3'-methylbiphenyl, diazotize the amino group with nitrous acid (generated in situ from NaNO₂ and a strong acid), and then introduce a different functional group if a derivative were desired. However, for the direct synthesis of the target amine, the nitration-reduction sequence is more straightforward.

Another multi-step approach could involve the synthesis of N-(3-methylphenyl)anthranilic acid, followed by decarboxylation. The N-arylation of anthranilic acid with a 3-halotoluene derivative, often under Ullmann-type conditions, would yield the N-substituted anthranilic acid. Subsequent heating of this intermediate can induce decarboxylation to afford 2-(3-Methylphenyl)aniline. researchgate.net

Meerwein Arylation Reactions for Derivative Synthesis

The Meerwein arylation is a valuable C-C bond-forming reaction that can be employed for the synthesis of derivatives of 2-(3-Methylphenyl)aniline. This reaction typically involves the addition of an aryl radical, generated from an aryldiazonium salt, across an activated alkene. The process is often catalyzed by a metal salt, traditionally copper halides. mdma.chresearchgate.net

The general mechanism proceeds via the decomposition of an aryldiazonium salt (formed from a primary arylamine) to an aryl radical. This radical then adds to an olefin. The resulting radical intermediate can then be trapped, often by a halide, to yield the final addition product. researchgate.net While classic Meerwein arylations have been known for decades, they can suffer from side reactions and the use of thermally unstable diazonium salts. nih.gov

Modern advancements have expanded the scope and utility of this reaction. For instance, photocatalysis has emerged as a mild and efficient way to generate the required aryl radicals from stable arylthianthrenium salts, avoiding the need for traditional diazonium intermediates. nih.gov This method has been successfully applied to the bromoarylation of various alkenes. Furthermore, silver-catalyzed Meerwein arylations have been developed for the fluoroarylation of styrenes, providing access to fluorinated derivatives. researchgate.net In the context of synthesizing derivatives of 2-(3-Methylphenyl)aniline, one could envision reacting a diazonium salt derived from an appropriately substituted aniline with an alkene to introduce new functionalized side chains, thereby creating a diverse library of analogues. bris.ac.uk

Emerging and Sustainable Synthetic Approaches

Recent developments in synthetic organic chemistry have emphasized the need for more sustainable and efficient methods. These emerging approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous materials.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.org This technology is particularly effective for the synthesis of aniline derivatives. A novel, microwave-assisted method has been reported for producing anilines and phenols from activated aryl halides without the need for organic solvents or catalysts. nih.govresearchgate.net In this approach, the starting aryl halide is simply heated with aqueous ammonium (B1175870) hydroxide (B78521) in a microwave vial, leading to a high-yielding amination reaction. nih.gov

This technique has been applied to the synthesis of various heterocyclic compounds starting from anilines. For example, substituted quinoline-2-carboxanilides have been prepared through the direct reaction of a carboxylic acid or ester with substituted anilines under microwave irradiation. nih.gov Similarly, functionalized 2-methyl-1H-indole-3-carboxylate derivatives can be efficiently synthesized from anilines via a palladium-catalyzed intramolecular oxidative coupling, where microwave irradiation of the neat reactants provides the desired products in excellent yields. mdpi.com These examples underscore the utility of microwave assistance in creating aniline analogues rapidly and efficiently.

Transition Metal-Free Methodologies

While transition metal catalysis is a cornerstone of modern synthesis, concerns about cost, toxicity, and contamination of the final product have driven the development of metal-free alternatives. rsc.org Several strategies have emerged for the synthesis of aniline derivatives without transition metals.

One approach involves the direct arylation of anilines using arynes (e.g., benzyne) under mild conditions, which circumvents the need for stoichiometric metalation or transition-metal catalysis. manchester.ac.uk Another strategy is the use of Brønsted acidic ionic liquids to catalyze Friedel-Crafts reactions between anilines and aldehydes, producing triarylmethane derivatives in a solvent-free process. nih.gov Furthermore, catalyst- and additive-free methods have been developed. For instance, 2-benzyl N-substituted anilines can be synthesized from (E)-2-arylidene-3-cyclohexenones and primary amines through a sequential imine condensation–isoaromatization pathway under simple heating. beilstein-journals.org The synthesis of 2-anilino nicotinic acids has also been achieved by heating 2-chloronicotinic acid with anilines under solvent- and catalyst-free conditions, showcasing an operationally simple and green procedure. nih.gov

Green Chemistry Principles in Synthesis Development

The development of synthetic methodologies is increasingly guided by the 12 principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. athensjournals.gr The aforementioned emerging strategies directly align with these principles.

Waste Prevention & Atom Economy : Methods like the catalyst-free synthesis of 2-benzyl N-substituted anilines are highly atom-economical, as most atoms from the reactants are incorporated into the final product. beilstein-journals.org

Less Hazardous Chemical Syntheses : Transition metal-free reactions avoid the use of toxic and costly heavy metals. rsc.orgskpharmteco.com

Safer Solvents and Auxiliaries : Microwave-assisted reactions that proceed without an organic solvent or in water significantly reduce the environmental impact. nih.govresearchgate.net

Design for Energy Efficiency : Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes, leading to significant energy savings compared to conventional heating. rsc.orgnih.gov

Reduce Derivatives : One-pot and multicomponent reactions are designed to minimize the use of protecting groups and unnecessary derivatization steps, which simplifies processes and reduces waste. nih.gov

By consciously applying these principles, chemists can develop synthetic routes to 2-(3-Methylphenyl)aniline and its analogues that are not only efficient but also environmentally responsible. researchgate.netunibo.it

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of the target compound is a critical aspect of synthetic chemistry. This is achieved through the systematic optimization of reaction conditions, including temperature, solvent, catalyst, and reactant ratios.

A clear example of this process is the synthesis of 2-arylaminonicotinic acids from 2-chloronicotinic acid and various anilines. nih.gov Researchers investigated the impact of different catalysts and solvents on the reaction yield. Interestingly, they found that the desired products could be obtained without any catalyst. Further optimization of the reaction temperature revealed that the best yield was achieved at 120 °C under solvent-free conditions. nih.gov

The following table illustrates the effect of temperature and solvent on the synthesis of a model 2-anilinonicotinic acid derivative.

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Toluene | 110 | 45 |

| 2 | Xylene | 140 | 50 |

| 3 | DMF | 150 | 65 |

| 4 | Neat (Solvent-Free) | 100 | 80 |

| 5 | Neat (Solvent-Free) | 120 | 96 |

| 6 | Neat (Solvent-Free) | 150 | 90 |

| Data derived from studies on the synthesis of 2-arylaminonicotinic acids. nih.gov |

Similarly, in the context of continuous-flow hydrogenation for producing aniline from nitrobenzene, parameters such as temperature, flow rate, and hydrogen pressure were carefully adjusted. The optimal conditions were found to be a temperature of 60 °C, a flow rate of 0.5 mL/min, and a hydrogen pressure of 1.0 MPa, which resulted in a 99% yield. researchgate.net This systematic approach is essential for developing robust and scalable synthetic protocols.

Derivatization Strategies for 2-(3-Methylphenyl)aniline

Derivatization is the process of transforming a chemical compound into a product of similar chemical structure, called a derivative. This is often done to enhance its properties for a specific application, such as improving its detectability for analytical purposes or modifying its biological activity. greyhoundchrom.com For 2-(3-Methylphenyl)aniline, derivatization can be achieved through reactions targeting the amine functionality or the aromatic rings.

Common derivatization strategies for anilines include:

N-Acylation: The secondary amine of 2-(3-Methylphenyl)aniline can readily react with acyl chlorides or anhydrides to form amides. This is a common method to introduce a wide variety of functional groups.

N-Alkylation: Reaction with alkyl halides can introduce alkyl groups onto the nitrogen atom.

Electrophilic Aromatic Substitution: The two phenyl rings can undergo reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. The position of substitution will be directed by the activating amino group and the methyl group.

Formation of Heterocycles: The aniline moiety can serve as a building block for constructing more complex heterocyclic systems, such as quinolines or indoles.

While derivatization is a powerful tool, it is also a consideration within green chemistry, which advocates for minimizing unnecessary derivatization steps to reduce waste and improve process efficiency. nih.gov In analytical chemistry, derivatization is used to improve the chromatographic behavior or detection sensitivity of analytes. For example, aniline-based catalysts have been investigated to enhance the derivatization rates of carbonyl compounds for analysis by liquid chromatography. sigmaaldrich.com

Reactivity and Mechanistic Studies of 2 3 Methylphenyl Aniline

Fundamental Reaction Types Involving the Amine Functionality

The amine group of 2-(3-Methylphenyl)aniline is a focal point of its reactivity, participating in a variety of fundamental organic reactions. The electronic nature of the two aromatic rings and the steric environment around the nitrogen atom influence the course and efficiency of these transformations.

Oxidation Reactions

The oxidation of arylamines can lead to a variety of products depending on the oxidant and reaction conditions. For 2-(3-Methylphenyl)aniline, the primary amine functionality is susceptible to oxidation. While specific studies on this exact molecule are not prevalent, the oxidation of substituted anilines provides a strong basis for predicting its behavior.

Strong oxidizing agents, such as peroxy acids (e.g., peroxytrifluoroacetic acid), are known to oxidize the amino group of anilines to a nitro group. In the case of 2-(3-Methylphenyl)aniline, this would likely result in the formation of 1-methyl-3-(2-nitrophenyl)benzene.

Lesser oxidizing agents or different reaction pathways can lead to the formation of other products. For instance, oxidation with reagents like potassium dichromate or cerium(IV) sulfate (B86663) can lead to the formation of quinone-like structures, although the substitution pattern of 2-(3-Methylphenyl)aniline might lead to more complex product mixtures. Electrochemical oxidation is another pathway that can lead to the formation of radical cations, which can then dimerize or react with other species in the medium.

The general trend for the oxidation of anilines is summarized in the table below:

| Oxidizing Agent | Typical Product(s) |

| Peroxytrifluoroacetic acid | Nitrobenzene derivatives |

| Potassium dichromate | p-Benzoquinone derivatives |

| Ozone | Ring cleavage products, nitrobenzene, azoxybenzene |

Nucleophilic Attack Pathways

The nitrogen atom in 2-(3-Methylphenyl)aniline possesses a lone pair of electrons, making it a nucleophile. quora.com However, the nucleophilicity of the amine is modulated by the electronic effects of the two attached aryl groups. The phenyl and 3-methylphenyl groups are generally electron-withdrawing through inductive effects and can delocalize the lone pair through resonance, which tends to decrease the nucleophilicity of the amine compared to aliphatic amines. chemistrysteps.com

Despite this, 2-(3-Methylphenyl)aniline can act as a nucleophile in various reactions. For instance, in nucleophilic aromatic substitution (SNAr) reactions, it can displace a good leaving group on an electron-deficient aromatic ring. wikipedia.org The rate and success of such reactions would be influenced by the steric hindrance presented by the ortho-substituted phenyl group.

The amine can also participate in Michael additions to α,β-unsaturated carbonyl compounds and can react with alkyl halides in nucleophilic substitution reactions, although over-alkylation can be a competing process. The reactivity of anilines as nucleophiles is a well-established principle in organic synthesis.

Amidation and Related Transformations

Amidation, the formation of an amide bond, is a fundamental transformation for primary and secondary amines. 2-(3-Methylphenyl)aniline can undergo amidation through reaction with various acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent).

The general reaction for the amidation of 2-(3-Methylphenyl)aniline with an acyl chloride is depicted below:

The nucleophilicity of the aniline (B41778) derivative plays a role in the reaction rate, with less nucleophilic anilines sometimes exhibiting slower reaction kinetics. researchgate.net The steric bulk around the nitrogen atom can also influence the ease of acylation.

Enzymatic amidation represents a greener alternative to traditional chemical methods. For instance, lipases have been shown to catalyze the amidation of anilines. mdpi.com Another modern approach involves the direct amidation of esters with nitroarenes, which could be adapted for aniline derivatives. nih.gov

Advanced Mechanistic Investigations

The study of reaction mechanisms provides a deeper understanding of the reactivity of 2-(3-Methylphenyl)aniline, particularly in the context of modern synthetic methodologies catalyzed by transition metals.

Metal-Catalyzed Reaction Mechanisms

Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as powerful tools for the synthesis of N-heterocycles. researchgate.net Aniline derivatives are excellent substrates for these transformations, often utilizing a directing group to achieve high regioselectivity. acs.org For a substrate like 2-(3-Methylphenyl)aniline, a directing group could be installed on the nitrogen atom to direct the C-H activation to the ortho position of one of the phenyl rings.

A plausible mechanistic cycle for a Rh(III)-catalyzed [3+2] annulation of a directed 2-(3-Methylphenyl)aniline derivative with an alkyne or alkene is as follows:

C-H Activation: The catalytic cycle begins with the coordination of the Rh(III) catalyst to the directing group of the aniline derivative. This is followed by a concerted metalation-deprotonation (CMD) step to form a six-membered rhodacycle intermediate. acs.orgnih.gov This C-H activation is a crucial step for the regioselectivity of the reaction. nih.gov

Migratory Insertion: The alkyne or alkene substrate then coordinates to the rhodium center and undergoes migratory insertion into the Rh-C bond of the rhodacycle.

Reductive Elimination: The resulting intermediate then undergoes reductive elimination to form the annulated product and regenerate a Rh(I) species.

Oxidation: The Rh(I) species is then re-oxidized to the active Rh(III) catalyst by an oxidant (often a copper or silver salt) to complete the catalytic cycle. nih.gov

This type of catalytic cycle allows for the efficient construction of complex heterocyclic scaffolds, such as indolines, from readily available aniline precursors. researchgate.netscispace.com

The key steps in this process are summarized in the following table:

| Step | Description | Key Intermediate |

| 1 | Concerted Metalation-Deprotonation (CMD) | Six-membered rhodacycle |

| 2 | Coordination and Migratory Insertion | Rhodacycle with inserted substrate |

| 3 | Reductive Elimination | Annulated product and Rh(I) |

| 4 | Re-oxidation | Active Rh(III) catalyst |

This mechanistic framework highlights the sophisticated reactivity of 2-(3-Methylphenyl)aniline under transition metal catalysis, enabling the synthesis of valuable molecular architectures.

Radical Reaction Pathways (e.g., Ipso-cyclization)

Radical reactions provide unique pathways for the functionalization of aromatic compounds like 2-(3-Methylphenyl)aniline. While direct studies on this specific molecule are limited, related systems demonstrate the potential for radical-mediated transformations, including ipso-cyclization. Ipso-cyclization involves an intramolecular attack of a radical at the substituted position of an aromatic ring.

For instance, N-arylcarbamoyl radicals, generated from N-arylformamides, can undergo aromatic substitution on a solvent molecule like chlorobenzene, which includes ipso-substitution. rsc.org More direct examples of radical cyclization include selenium radical-triggered cascades of N-aryl alkynamides. rsc.org These reactions can proceed through a spirocyclic intermediate formed via an intramolecular ipso-cyclization, leading to the formation of azaspirotrienones. rsc.org

Another relevant pathway involves the reaction of aniline with methyl radicals. nih.gov Theoretical studies show that this reaction can proceed via addition of the methyl radical to the aromatic ring, forming an intermediate that can then lead to various products. nih.gov Although this is an intermolecular example, it highlights the susceptibility of the aniline ring to radical attack. A radical centered on the nitrogen atom of a 2-(3-Methylphenyl)aniline derivative could plausibly undergo an intramolecular cyclization, potentially involving an ipso attack, to form novel heterocyclic structures. Such a process would be a key step in the synthesis of complex spirocyclic frameworks. researchgate.net

Electrochemical Oxidation Mechanisms

The electrochemical oxidation of anilines provides an alternative to chemical methods for initiating reactions and synthesizing new molecules. nih.govresearchgate.net The core of this process is the removal of an electron from the nitrogen atom's lone pair, which is relatively easy due to its availability. nih.gov For anilines, this initial one-electron oxidation generates a radical cation.

The subsequent fate of this radical cation dictates the final products and defines the mechanistic pathway. Common pathways include:

Dimerization/Polymerization: The radical cation can couple with another radical cation or a neutral aniline molecule. This is the fundamental process behind the electropolymerization of aniline to form polyaniline. nih.gov The coupling can occur at various positions, leading to head-to-tail or other linkages. mdpi.com

Deprotonation: The radical cation can lose a proton to form an aminyl radical, which can then undergo further reactions.

Reaction with Nucleophiles: In the presence of nucleophiles, the radical cation can be trapped to form substituted products.

Studies on aniline electropolymerization show that the reaction can proceed even at low concentrations and in neutral pH solutions on carbon-based electrodes. nih.gov The oxidation process is often complex, with intermediates such as pernigraniline and emeraldine (B8112657) forms being identified through spectroscopic methods during the course of the reaction. mdpi.com While the specific oxidation potential and products for 2-(3-Methylphenyl)aniline would be influenced by the methyl substituent, the general mechanism involving the initial formation of a radical cation is expected to be conserved. nih.gov

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the detailed mechanisms of reactions involving aniline derivatives. researchgate.netmdpi.com These studies provide insights into reaction pathways, intermediate structures, and the energetics of transition states, which are often difficult to probe experimentally.

For reactions involving aniline derivatives, computational studies can map the potential energy surface (PES) for various competing pathways, such as radical addition versus hydrogen abstraction. nih.govresearchgate.net For example, in the reaction of methylaniline with hydroxyl radicals, calculations using methods like M06-2X for geometry optimization and CCSD(T) for high-accuracy single-point energies can identify the most favorable reaction channels. researchgate.netmdpi.com

A critical component of computational mechanistic studies is the analysis of transition states (TS). A transition state represents the highest energy point along a specific reaction coordinate. By locating and characterizing the TS, chemists can calculate the activation energy (energy barrier) for a reaction step, which is a key determinant of the reaction rate.

Transition state structures are identified as saddle points on the PES, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. mdpi.com For instance, in a hydrogen abstraction reaction, this imaginary frequency would correspond to the stretching of the forming O-H bond and the breaking C-H or N-H bond. mdpi.com

In the context of reactions involving 2-(3-Methylphenyl)aniline, transition state analysis could be used to:

Determine the regioselectivity of catalytic reactions like hydroamination by comparing the activation barriers for attack at different positions.

Elucidate the mechanism of C-N bond formation by modeling the oxidative addition, transmetalation, and reductive elimination steps. researchgate.net

Predict the likelihood of radical ipso-cyclization by comparing the energy barrier for the ipso attack versus other competing pathways like ortho-cyclization or hydrogen abstraction.

The calculation of reaction kinetics using Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory allows for the determination of temperature- and pressure-dependent rate coefficients, providing a comprehensive understanding of the reaction dynamics. researchgate.netmdpi.com

Table 4: Illustrative Data from Computational Analysis of Aniline Derivative Reactions

| Reaction System | Computational Method | Finding |

|---|---|---|

| 4-Methyl Aniline + OH Radical | M06-2X / CCSD(T) | H-abstraction from the amino group is the key product channel. researchgate.netmdpi.com |

| Aniline + CH₃ Radical | CCSD(T)//M06-2X | H-abstraction from the -NH₂ group competes with CH₃-addition at the ortho site. nih.gov |

This table provides examples of insights gained from computational studies on related aniline systems.

Intermediate Identification

The study of reaction mechanisms involving 2-(3-Methylphenyl)aniline and its parent compound, 2-aminobiphenyl (B1664054), often involves the identification of transient intermediates that provide insight into the reaction pathway. While specific studies on 2-(3-Methylphenyl)aniline are limited, mechanistic investigations of related 2-aminobiphenyl derivatives, particularly in cyclization reactions to form carbazoles, offer valuable information on potential intermediates.

One of the primary reactions of 2-aminobiphenyl derivatives is their oxidative cyclization to form carbazoles. This transformation is of significant interest for the synthesis of functional materials and pharmaceuticals. The mechanism of this reaction is thought to proceed through several key intermediates. In palladium-catalyzed C-H activation/C-N bond formation reactions, a proposed pathway involves the initial coordination of the palladium catalyst to the 2-aminobiphenyl substrate. This is followed by C-H bond activation at the ortho position of the phenyl ring, leading to the formation of a palladacycle intermediate. Subsequent reductive elimination from this intermediate results in the formation of the carbazole (B46965) ring and regeneration of the active palladium catalyst. researchgate.net

In some catalytic cycles utilizing 2-aminobiphenyl palladacycle precatalysts, NH-carbazole is formed as a byproduct during the activation of the precatalyst. nih.govacs.org The activation process is believed to involve the deprotonation of the amino group, followed by reductive elimination to release NH-carbazole and generate the active monoligated LPd(0) species. nih.gov

Furthermore, studies on related diphenylamine (B1679370) derivatives have identified various reactive intermediates under different reaction conditions. For instance, photochemical reactions of dinitrodiphenylacetamides have been shown to proceed through the formation of an O-acylnitro derivative as an intermediate, which then undergoes heterolytic cleavage and cyclization. rsc.org While not directly involving 2-(3-Methylphenyl)aniline, these studies highlight the diverse range of intermediates that can be formed from diphenylamine structures.

The table below summarizes some of the proposed intermediates in reactions involving 2-aminobiphenyl derivatives, which can be considered analogous to the potential intermediates in reactions of 2-(3-Methylphenyl)aniline.

| Reaction Type | Proposed Intermediate | Supporting Evidence |

| Palladium-catalyzed carbazole synthesis | Palladacycle | Mechanistic studies and computational analysis of related systems. researchgate.net |

| Activation of 2-aminobiphenyl palladacycles | NH-Carbazole | Identified as a byproduct in catalytic amination reactions. nih.govacs.org |

| Photochemical cyclization of dinitrodiphenylacetamides | O-acylnitro derivative | Spectroscopic and chemical trapping experiments. rsc.org |

Structure-Reactivity Relationships in 2-(3-Methylphenyl)aniline Derivativesacs.org

The reactivity of 2-(3-Methylphenyl)aniline and its derivatives is intrinsically linked to their molecular structure. The electronic and steric properties of substituents on either of the aromatic rings can significantly influence the compound's behavior in chemical reactions. While specific quantitative structure-activity relationship (QSAR) studies on 2-(3-Methylphenyl)aniline derivatives are not widely available in the literature, general principles of physical organic chemistry allow for predictions regarding their reactivity.

The 2-(3-Methylphenyl)aniline molecule possesses two key reactive sites: the amino group and the aromatic rings. The nucleophilicity of the amino group and the susceptibility of the aromatic rings to electrophilic or nucleophilic attack are modulated by the interplay of the electronic effects of the methyl group and the amino group.

Electronic Effects:

Amino Group (-NH2): The amino group is a strong activating group and is ortho-, para-directing in electrophilic aromatic substitution reactions. It donates electron density to the aniline ring via resonance, increasing its reactivity towards electrophiles.

Methyl Group (-CH3): The methyl group on the second phenyl ring is a weak activating group, donating electron density through an inductive effect. This slightly enhances the electron density of the phenyl ring to which it is attached.

Steric Effects:

The presence of the two phenyl rings in a non-planar arrangement, along with the methyl group at the 3-position, can introduce steric hindrance that influences reactivity. For reactions involving the amino group, the bulky phenyl groups may hinder the approach of large reagents. Similarly, the regioselectivity of substitution on the aromatic rings can be affected by steric hindrance from the adjacent ring or substituents.

The table below outlines the predicted effects of hypothetical substituents at different positions on the reactivity of 2-(3-Methylphenyl)aniline derivatives.

| Substituent Type | Position on Aniline Ring | Position on m-Tolyl Ring | Predicted Effect on Reactivity |

| Electron-donating (e.g., -OCH3) | para to -NH2 | - | Increased nucleophilicity of the amino group and enhanced reactivity of the aniline ring towards electrophiles. |

| Electron-withdrawing (e.g., -NO2) | para to -NH2 | - | Decreased nucleophilicity of the amino group and deactivation of the aniline ring towards electrophiles. |

| Electron-donating (e.g., -OCH3) | - | para to the point of attachment | Increased electron density of the m-tolyl ring, potentially influencing reactions involving this ring. |

| Electron-withdrawing (e.g., -NO2) | - | para to the point of attachment | Decreased electron density of the m-tolyl ring. |

| Bulky group (e.g., -C(CH3)3) | ortho to -NH2 | - | Significant steric hindrance, likely reducing the rate of reactions at the amino group and the adjacent ring position. |

These predictions are based on established principles of chemical reactivity and provide a framework for understanding the structure-reactivity relationships in this class of compounds. Experimental studies would be necessary to quantify these effects and to fully elucidate the reactivity patterns of specific 2-(3-Methylphenyl)aniline derivatives.

Advanced Spectroscopic and Structural Elucidation of 2 3 Methylphenyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the 2-(3-Methylphenyl)aniline molecule.

Proton (¹H) NMR spectroscopy for 2-(3-Methylphenyl)aniline reveals the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and spin-spin coupling patterns. The spectrum is expected to show signals corresponding to the amine (NH), aromatic, and methyl (CH₃) protons.

The aromatic region (typically δ 6.5-7.5 ppm) is complex due to the presence of eight protons on two different benzene (B151609) rings. reddit.comlibretexts.org The protons on the aniline (B41778) ring and the 3-methylphenyl ring will exhibit distinct chemical shifts influenced by the electronic effects of the amino and methyl substituents, respectively. Spin-spin coupling between adjacent aromatic protons would result in multiplets (doublets, triplets), allowing for the determination of their relative positions on the rings. libretexts.org The amino proton typically appears as a broad singlet, the chemical shift of which can be concentration and temperature-dependent. msu.edu The methyl group protons are expected to produce a sharp singlet around δ 2.1-2.7 ppm, as they have no adjacent protons to couple with. msu.edu The integration of these signals corresponds to the number of protons in each environment (e.g., 1H for NH, 8H for the aromatic protons, and 3H for the methyl group).

Table 1: Predicted ¹H NMR Data for 2-(3-Methylphenyl)aniline

| Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

|---|---|---|---|

| ~7.5-6.8 | 8H | m (multiplet) | Aromatic Protons (Ar-H) |

| ~4.0-5.0 | 1H | br s (broad singlet) | Amine Proton (N-H) |

| ~2.3 | 3H | s (singlet) | Methyl Protons (CH₃) |

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon framework of 2-(3-Methylphenyl)aniline. oregonstate.edu Given the molecule's lack of symmetry, it is expected to display 13 distinct signals in the proton-decoupled ¹³C NMR spectrum, one for each unique carbon atom.

The chemical shifts in ¹³C NMR span a wider range than in ¹H NMR, making it easier to resolve individual carbon signals. compoundchem.comchemguide.co.uk The carbons of the aromatic rings typically resonate in the δ 110-150 ppm region. libretexts.org The specific shifts are influenced by the attached substituents; for instance, the carbon atom bonded to the nitrogen of the amino group (ipso-carbon) would be shifted downfield. researchgate.net Quaternary carbons (those with no attached protons) generally show weaker signals. oregonstate.edu The methyl carbon is expected to appear at a much higher field (upfield), typically in the δ 20-25 ppm range. compoundchem.com This analysis confirms the number of unique carbon environments and provides insight into the electronic nature of different parts of the molecule.

Table 2: Predicted ¹³C NMR Data for 2-(3-Methylphenyl)aniline

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~145-130 | Aromatic Quaternary Carbons (including C-NH and C-Ar) |

| ~130-115 | Aromatic CH Carbons |

| ~21 | Methyl Carbon (CH₃) |

For complex molecules like 2-(3-Methylphenyl)aniline where 1D NMR spectra can have overlapping signals, two-dimensional (2D) NMR techniques are employed for unambiguous assignments. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu In the COSY spectrum of 2-(3-Methylphenyl)aniline, cross-peaks would appear between signals of adjacent protons. This is particularly useful for tracing the connectivity of the protons within each aromatic ring, helping to distinguish between the aniline and 3-methylphenyl systems. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduprinceton.edu By analyzing the HSQC spectrum, each proton signal (except the NH proton) can be definitively assigned to its corresponding carbon atom in the ¹³C NMR spectrum, confirming the C-H framework of the molecule. youtube.com

To further validate spectral assignments, experimental NMR data can be correlated with theoretical predictions from computational chemistry. github.io Methods such as Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) approach are used to calculate the NMR shielding tensors for a given molecular geometry. nih.govsemanticscholar.org

These calculated shieldings are then converted into chemical shifts and compared with the experimental values. A strong correlation between the predicted and observed spectra provides a high degree of confidence in the structural assignment. researchgate.net Discrepancies can sometimes point to conformational effects in solution that are not fully captured by the gas-phase computational model. researchgate.net This integrated experimental and theoretical approach is a powerful strategy for the structural elucidation of complex organic molecules. nih.govsemanticscholar.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can also provide structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous determination of a compound's molecular formula. Unlike low-resolution MS, which provides nominal mass, HRMS can measure the m/z of an ion to several decimal places.

For 2-(3-Methylphenyl)aniline, the molecular formula is C₁₃H₁₃N. The theoretical exact mass of its protonated molecule, [M+H]⁺, can be calculated with high precision using the most abundant isotopes of carbon, hydrogen, and nitrogen. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides definitive confirmation of the elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. nih.govresearchgate.net

Table 3: High-Resolution Mass Spectrometry Data for 2-(3-Methylphenyl)aniline

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃N |

| Ion | [M+H]⁺ |

| Calculated Exact Mass | 184.1121 |

| Required Experimental Mass (for <5 ppm error) | 184.1121 ± 0.0009 |

Tandem Mass Spectrometry (MS/MS or MSn) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In a typical MS/MS experiment, a precursor ion of 2-(3-Methylphenyl)aniline (m/z 184.25, as [M+H]⁺) is selected in the first mass spectrometer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass spectrometer. unt.edu This process provides detailed structural information by revealing the molecule's fragmentation pathways.

The fragmentation of 2-(3-Methylphenyl)aniline is expected to occur at the weakest bonds. The primary fragmentation pathway would likely involve the cleavage of the C-N bond connecting the two aromatic rings. This would lead to characteristic fragment ions corresponding to the aniline and the methylphenyl (tolyl) moieties. Further fragmentation of these primary ions can also occur, providing additional structural confirmation. For instance, the tolyl fragment could lose a methyl group. The fragmentation patterns observed in electron ionization (EI) mass spectrometry for similar aromatic amines often show the formation of intense molecular ions and subsequent fragmentation through the elimination of key functional groups.

Table 1: Predicted MS/MS Fragmentation of [2-(3-Methylphenyl)aniline+H]⁺

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure/Loss |

|---|---|---|

| 184.25 | 183.24 | Loss of H• from the molecular ion |

| 184.25 | 168.22 | Loss of CH₄ (Methane) |

| 184.25 | 93.13 | [Aniline+H]⁺ |

Ionization Methods (e.g., ESI, EI, CI)

The choice of ionization method is critical in the mass spectrometric analysis of 2-(3-Methylphenyl)aniline as it determines the nature of the resulting mass spectrum.

Electron Ionization (EI): As a "hard" ionization technique, EI bombards the sample with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation (M•⁺). nd.edu This process imparts significant energy, leading to extensive fragmentation. fiveable.me While this provides detailed structural information, the molecular ion peak may be weak or absent. nd.edu EI is well-suited for relatively nonpolar, volatile samples and is often used in conjunction with Gas Chromatography (GC-MS). nd.edu

Chemical Ionization (CI): CI is a "soft" ionization technique that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte through proton transfer. nd.edufiveable.me This results in the formation of a protonated molecule ([M+H]⁺) with minimal fragmentation. fiveable.mepharmafocuseurope.com CI is particularly useful for determining the molecular weight of compounds that are prone to extensive fragmentation under EI conditions. fiveable.me

Electrospray Ionization (ESI): ESI is another soft ionization method, ideal for analyzing molecules that can be dissolved in a polar solvent. nd.edupharmafocuseurope.com The sample solution is sprayed through a high-voltage capillary, creating charged droplets from which gas-phase ions (typically [M+H]⁺) are generated. nd.edu ESI is the most common interface for Liquid Chromatography-Mass Spectrometry (LC-MS) and is suitable for a wide range of compounds, including larger and more polar molecules. pharmafocuseurope.comemory.edu

Table 2: Comparison of Ionization Methods for 2-(3-Methylphenyl)aniline

| Ionization Method | Principle | Typical Ions Formed | Key Information Provided | Best Suited For |

|---|---|---|---|---|

| Electron Ionization (EI) | High-energy electron bombardment | M•⁺, numerous fragment ions | Structural Elucidation | Volatile, thermally stable compounds (GC-MS) |

| Chemical Ionization (CI) | Proton transfer from reagent gas | [M+H]⁺, few fragment ions | Molecular Weight Determination | Compounds unstable under EI |

| Electrospray Ionization (ESI) | Ion evaporation from charged droplets | [M+H]⁺, [M+Na]⁺ | Molecular Weight Determination | LC-MS analysis of polar compounds |

Hyphenated MS Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques combine a separation method with mass spectrometry, providing powerful tools for analyzing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like 2-(3-Methylphenyl)aniline. nih.govoup.com The sample is first vaporized and separated based on its boiling point and polarity on a capillary column. The separated components then enter the mass spectrometer, which is typically operated in EI mode to generate a characteristic mass spectrum for identification. nih.govoup.com This technique offers excellent separation efficiency and provides structural information for compound identification, often through library matching. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that separates compounds in the liquid phase before they are introduced into the mass spectrometer. nih.gov For aromatic amines, Reverse-Phase HPLC is commonly used. nih.gov The eluent from the LC column is passed through an interface, typically ESI or Atmospheric Pressure Chemical Ionization (APCI), to generate ions. pharmafocuseurope.comnih.gov LC-MS is highly sensitive and is particularly advantageous for analyzing less volatile compounds or those present in complex biological or environmental matrices. nih.gov

Table 3: Application of Hyphenated Techniques for 2-(3-Methylphenyl)aniline Analysis

| Technique | Separation Principle | Common MS Ionization | Primary Application | Advantages |

|---|---|---|---|---|

| GC-MS | Volatility and column interaction | Electron Impact (EI) | Analysis of pure or pre-treated samples; identification of volatile impurities. | High resolution, reproducible fragmentation for library searching. |

| LC-MS | Polarity and column interaction | Electrospray (ESI), APCI | Trace analysis in complex matrices (e.g., environmental, biological samples). | High sensitivity, suitable for non-volatile or thermally labile compounds. nih.gov |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that provides an additional dimension of separation based on the size, shape, and charge of an ion. nih.gov In an IMS-MS instrument, ions are first separated in a drift tube filled with a neutral buffer gas under the influence of a weak electric field. acs.org Their velocity, or drift time, is proportional to their collision cross-section (CCS), which is a measure of their rotational average projected area. nih.gov

This technique is particularly powerful for separating isomeric compounds that may not be distinguishable by mass spectrometry alone. acs.orgnih.gov For 2-(3-Methylphenyl)aniline, IMS-MS could potentially separate different conformers (rotational isomers) or distinguish between different sites of protonation (e.g., on the nitrogen atom versus on one of the aromatic rings). The ability of IMS to separate ions based on their gas-phase structure provides a deeper level of molecular characterization beyond just mass-to-charge ratio. nih.gov

Vibrational Spectroscopy (IR, Raman)

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its vibrational modes.

For 2-(3-Methylphenyl)aniline, a secondary aromatic amine, the FTIR spectrum would exhibit several characteristic absorption bands:

N-H Stretch: A single, relatively sharp band is expected in the 3350-3310 cm⁻¹ region, characteristic of a secondary amine. orgchemboulder.com For aromatic secondary amines, this peak is often found near 3400 cm⁻¹. spectroscopyonline.com

Aromatic C-H Stretch: These absorptions occur at frequencies slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). orgchemboulder.comlibretexts.org

Aliphatic C-H Stretch: The methyl group (CH₃) will show stretching vibrations in the 3000-2850 cm⁻¹ region. libretexts.org

Aromatic C=C Stretch: The presence of two aromatic rings will give rise to multiple sharp bands in the 1600-1450 cm⁻¹ region. blogspot.com

C-N Stretch: A strong band for the aromatic C-N stretch is expected in the 1335-1250 cm⁻¹ range. orgchemboulder.comlibretexts.org

C-H Out-of-Plane Bending: Strong bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings. orgchemboulder.com

Table 4: Characteristic FTIR Frequencies for 2-(3-Methylphenyl)aniline

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine (Ar₂NH) | ~3400 | Medium-Weak, Sharp |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Methyl (-CH₃) | 3000 - 2850 | Medium |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong, Sharp |

| C-N Stretch | Aromatic Amine | 1335 - 1250 | Strong |

Analysis of Vibrational Modes and Conformations

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides detailed insights into the specific vibrational modes and conformational structures of molecules. The frequencies of these vibrations are sensitive to the molecule's geometry, bond strengths, and intermolecular interactions.

For 2-(3-Methylphenyl)aniline, the relative orientation of the two phenyl rings around the central nitrogen atom defines its conformation. These different conformations can result in subtle shifts in the vibrational frequencies. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to calculate the vibrational frequencies for different possible conformations, which are then compared with experimental IR and Raman spectra to determine the most stable structure. researchgate.netmaterialsciencejournal.org

Raman spectroscopy serves as a complementary technique to FTIR. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. This makes Raman particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, such as the C=C bonds in the aromatic rings. Vibrational analyses of similar molecules like diphenylamine (B1679370) have been performed using both Raman and FTIR to elucidate the contributions of each ring to the different normal modes of vibration. researchgate.net By analyzing the full vibrational spectra from both techniques, a comprehensive picture of the molecule's structure and bonding can be achieved. researchgate.net The position of the substituent methyl group is expected to influence the vibrational modes of the aniline structure. cdnsciencepub.comresearchgate.net

Table 5: Comparison of IR and Raman Spectroscopy for Conformational Analysis

| Feature | FTIR Spectroscopy | Raman Spectroscopy |

|---|---|---|

| Principle | Absorption of IR radiation due to change in dipole moment | Inelastic scattering of monochromatic light due to change in polarizability |

| Strong Signals | Polar functional groups (e.g., N-H, C-N) | Non-polar, symmetric bonds (e.g., aromatic C=C) |

| Sample Prep | Can be sensitive to water (which has strong IR absorption) | Less interference from water; can be performed in aqueous solution |

| Information | Primarily identifies functional groups | Provides information on skeletal vibrations and symmetry |

X-ray Crystallography

The process of single-crystal X-ray diffraction involves irradiating a high-quality single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously measured. This data is then used to calculate an electron density map of the repeating unit within the crystal, known as the asymmetric unit. From this map, the positions of the individual atoms can be determined, leading to a complete three-dimensional model of the molecule.

For a compound like 2-(3-Methylphenyl)aniline, this analysis would reveal the precise dihedral angle between the two phenyl rings, which is a key conformational feature. It would also provide accurate measurements of all bond lengths and angles within the molecule. This experimental data is crucial for validating theoretical models and understanding the steric and electronic effects of the substituent groups.

A typical outcome of such an analysis is a set of crystallographic parameters, which are presented in a standardized format. While specific data for 2-(3-Methylphenyl)aniline is unavailable, a hypothetical data table based on similar aromatic amines is presented below for illustrative purposes.

| Parameter | Hypothetical Value for 2-(3-Methylphenyl)aniline |

| Chemical formula | C₁₃H₁₃N |

| Formula weight | 183.25 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.456 |

| c (Å) | 18.789 |

| β (°) | 95.67 |

| Volume (ų) | 1032.1 |

| Z | 4 |

| Calculated density (g/cm³) | 1.178 |

Note: The data in this table is hypothetical and serves only to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment.

Beyond the structure of a single molecule, X-ray crystallography elucidates the intricate network of intermolecular interactions that govern the crystal packing. For 2-(3-Methylphenyl)aniline, the primary amine group (-NH₂) is capable of acting as a hydrogen bond donor. It would be expected to form N-H···π interactions with the electron-rich phenyl rings of neighboring molecules or potentially N-H···N hydrogen bonds if the crystal packing allows.

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed analysis of close contacts between neighboring molecules. The Hirshfeld surface is generated based on the principle that each molecule in a crystal has a specific volume, and the surface represents the boundary where the electron density of the molecule is equal to the sum of the electron densities of all other molecules in the crystal.

Different properties can be mapped onto the Hirshfeld surface, with d_norm being a common one. d_norm is a normalized contact distance that highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts, which are typically associated with hydrogen bonds and other strong interactions.

Integration of Multiple Analytical Techniques for Comprehensive Characterization

A complete and unambiguous characterization of 2-(3-Methylphenyl)aniline relies on the synergistic integration of multiple analytical techniques. While X-ray crystallography provides the definitive solid-state structure, other spectroscopic methods offer crucial information about its structure in different states and its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is fundamental for determining the molecular structure in solution. It provides information about the chemical environment of each proton and carbon atom, allowing for the assignment of the connectivity and the relative positions of the substituents on the aromatic rings.

Infrared (IR) Spectroscopy probes the vibrational modes of the molecule. The characteristic N-H stretching frequencies of the amine group and the C-H and C=C stretching and bending vibrations of the aromatic rings would be prominent features in the IR spectrum of 2-(3-Methylphenyl)aniline.

Mass Spectrometry (MS) provides the exact molecular weight and information about the fragmentation pattern of the molecule, confirming its elemental composition.

By combining the data from these techniques, a comprehensive understanding of the chemical identity, purity, and structural properties of 2-(3-Methylphenyl)aniline can be achieved. The solution-state structure from NMR can be compared with the solid-state conformation from X-ray crystallography to understand the effects of crystal packing on the molecular geometry. Similarly, theoretical calculations, such as Density Functional Theory (DFT), can be used to predict spectroscopic and structural parameters, which can then be validated against the experimental data from this suite of analytical techniques.

Computational Chemistry and Theoretical Studies on 2 3 Methylphenyl Aniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying medium-sized organic molecules. DFT calculations are central to understanding the fundamental properties of 2-(3-Methylphenyl)aniline, from its preferred three-dimensional shape to its electronic reactivity.

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. For 2-(3-Methylphenyl)aniline, the most significant conformational variable is the degree of rotation around the C-C single bond connecting the two phenyl rings. This rotation defines the dihedral angle between the planes of the aniline (B41778) and the 3-methylphenyl (m-tolyl) moieties.

Computational studies perform geometry optimization by calculating the molecule's energy at various conformations to find the structure with the minimum potential energy. scispace.com Methods like DFT, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to locate these energy minima. acs.orguc.pt For 2-(3-Methylphenyl)aniline, steric hindrance between the ortho-hydrogen on the aniline ring and the atoms of the second ring prevents a fully planar conformation. The optimized structure is therefore expected to have a twisted arrangement. A potential energy surface scan can be performed by systematically varying the central C-C dihedral angle to identify all stable conformers and the energy barriers separating them. scispace.com

Table 1: Illustrative Optimized Geometrical Parameters for 2-(3-Methylphenyl)aniline (Calculated via DFT/B3LYP) This table presents expected, representative data for the lowest-energy conformer as specific literature values are unavailable.

| Parameter | Description | Predicted Value |

|---|---|---|

| C1-C7 Dihedral Angle | The angle between the two phenyl rings | ~45° - 55° |

| C1-C7 Bond Length | The length of the bond connecting the rings | ~1.48 Å |

| C2-N1 Bond Length | The bond length of the aniline C-N bond | ~1.41 Å |

| C2-C1-C7-C8 Angle | A key dihedral angle defining the twist | ~125° |

Once the optimized geometry is obtained, DFT is used to analyze the molecule's electronic structure, which governs its reactivity. Key aspects of this analysis are the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO-LUMO gap (ΔE) is the energy difference between these two frontier orbitals. A small gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity and polarizability. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. thaiscience.info For 2-(3-Methylphenyl)aniline, the electron-donating amino (-NH2) and methyl (-CH3) groups are expected to raise the energy of the HOMO, leading to a relatively small HOMO-LUMO gap compared to an unsubstituted biphenyl (B1667301) system. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential on the molecule's surface. It visually represents the charge distribution and is used to predict reactive sites. materialsciencejournal.org For 2-(3-Methylphenyl)aniline, the MEP would show regions of negative potential (typically colored red) around the nitrogen atom of the amino group due to its lone pair of electrons, making it a primary site for electrophilic attack. The aromatic rings constitute regions of moderate negative potential, while the hydrogen atoms of the amino group would be sites of positive potential (blue), indicating their susceptibility to nucleophilic attack or hydrogen bond donation. thaiscience.info

Table 2: Illustrative Electronic Properties of 2-(3-Methylphenyl)aniline (Calculated via DFT/B3LYP) This table presents expected, representative data as specific literature values are unavailable.

| Property | Description | Predicted Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.1 to -5.4 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.2 to -0.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | ~4.7 to 4.9 eV |

| Ionization Potential | Energy required to remove an electron | ~5.1 to 5.4 eV |

| Electron Affinity | Energy released when an electron is added | ~0.2 to 0.5 eV |

DFT calculations are highly effective at predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by computing the vibrational modes of the molecule. scispace.com For 2-(3-Methylphenyl)aniline, characteristic frequencies would include the N-H stretching vibrations of the amino group (typically around 3400-3500 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), and C-N stretching modes (around 1250-1330 cm⁻¹). scispace.com The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations of the theoretical level. scispace.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. These theoretical shifts are invaluable for assigning peaks in experimental spectra. researchgate.net

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. For 2-(3-Methylphenyl)aniline, the spectrum would be dominated by π→π* transitions within the aromatic systems.

Table 3: Illustrative Predicted Vibrational Frequencies for 2-(3-Methylphenyl)aniline This table presents expected, representative data as specific literature values are unavailable.

| Vibrational Mode | Description | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | Stretching of the two N-H bonds out of phase | ~3510 |

| N-H Symmetric Stretch | Stretching of the two N-H bonds in phase | ~3420 |

| C-H Aromatic Stretch | Stretching of C-H bonds on the phenyl rings | 3050 - 3100 |

| C=C Aromatic Stretch | In-plane stretching of the phenyl ring carbons | 1500 - 1620 |

| C-N Stretch | Stretching of the bond between aniline ring and N | ~1280 |

Quantum Chemical Methods Beyond DFT (e.g., ab initio simulations)

While DFT is a workhorse method, more computationally intensive ab initio ("from first principles") methods can provide higher accuracy for certain properties. Methods like Møller–Plesset perturbation theory (e.g., MP2) and Hartree-Fock (HF) are used for high-accuracy energy calculations and can be employed to predict properties like acidity constants (pKa). pnu.ac.ir For studying excited states, which are relevant for photochemistry and UV-Vis spectroscopy, methods like Configuration Interaction Singles (CIS) can be used to elucidate the geometry and electronic character of the molecule after it absorbs light. researchgate.net These methods are computationally demanding and are typically reserved for smaller systems or for benchmarking DFT results.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. Unlike quantum mechanical calculations that often focus on a static, minimum-energy structure, MD simulates the movement of atoms and molecules by solving Newton's equations of motion. nih.gov An MD simulation of 2-(3-Methylphenyl)aniline, typically placed in a box of solvent molecules like water or an organic solvent, would reveal how the molecule moves, rotates, and interacts with its environment.

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's backbone atoms over time from a reference structure. A stable RMSD value indicates that the molecule has reached equilibrium and is not undergoing major conformational changes. researchgate.net

Root Mean Square Fluctuation (RMSF): This analyzes the fluctuation of individual atoms or residues. For 2-(3-Methylphenyl)aniline, RMSF could highlight the flexibility of the terminal methyl group or the amino group compared to the more rigid aromatic rings. nih.gov

Analysis of Molecular Interactions

Understanding the non-covalent interactions that 2-(3-Methylphenyl)aniline can participate in is crucial for predicting its condensed-phase properties, such as crystal packing and solubility. The amino group is a key functional group capable of acting as a hydrogen bond donor. In the presence of suitable acceptor molecules (like water or acetone), strong N-H···O or N-H···N hydrogen bonds can form. Furthermore, the two electron-rich aromatic rings can engage in π-π stacking interactions with other aromatic molecules. These interactions can be studied using both high-level quantum mechanical calculations on molecular dimers or clusters and through analysis of trajectories from molecular dynamics simulations. bohrium.com

Theoretical Insights into Tautomeric Stability

Prototropic tautomerism in aniline involves the migration of a proton from the nitrogen atom to a carbon atom of the ring, leading to an equilibrium between the aromatic amino form and various non-aromatic imino forms (also referred to as quinonoid or cyclohexadienimine forms).

The overwhelming determinant for tautomeric preference in neutral aniline is the preservation of aromaticity. The amino tautomer possesses a fully aromatic benzene (B151609) ring, which confers a substantial resonance stabilization energy. In contrast, the formation of any imino tautomer necessitates the disruption of this aromatic system, resulting in a significant energetic penalty.

Quantum-chemical calculations performed on aniline consistently and unequivocally demonstrate that the amino (enamine) tautomer is vastly more stable than the corresponding imino tautomers. researchgate.net The energy difference is substantial, indicating that the equilibrium lies almost entirely on the side of the aromatic amino form. The proton transfer from the amino group to the ring to form an imine tautomer destroys the ring's aromaticity, leading to strong destabilization. researchgate.net

For 2-(3-Methylphenyl)aniline, the presence of a methylphenyl group attached to the aniline core is not expected to fundamentally alter this energetic landscape. The driving force to maintain the aromatic stabilization of the phenyl ring remains the dominant factor. Therefore, it can be confidently predicted that 2-(3-Methylphenyl)aniline exists exclusively as the amino tautomer under standard conditions.

The potential tautomeric forms are illustrated in the table below for a generalized aniline structure.

| Tautomer Type | Structural Description | Aromaticity | Expected Relative Stability |

| Amino (Amine) | The -NH2 group is attached to the aromatic ring. All ring carbons are sp2 hybridized. | Aromatic | Highly Stable (Dominant Form) |

| Imino (Imine) | A proton has migrated from the nitrogen to a ring carbon, creating a C=N double bond and a C-sp3 hybridized carbon in the ring. | Non-aromatic | Highly Unstable |

Advanced Applications and Research Potential of 2 3 Methylphenyl Aniline and Its Derivatives

Role in Advanced Organic Synthesis

The utility of 2-(3-methylphenyl)aniline as a foundational element in advanced organic synthesis is multifaceted. Its adaptable structure allows for its incorporation into a variety of synthetic strategies, leading to the creation of complex and functionally diverse molecules.

As a Building Block for Complex Architectures

Aniline (B41778) and its derivatives are fundamental building blocks in the synthesis of a wide array of organic compounds, including pharmaceuticals, dyes, and polymers . The structural motif of 2-(3-methylphenyl)aniline, with its interconnected phenyl rings and a methyl group, provides a scaffold for the construction of more intricate and sterically demanding molecules. This is exemplified by its potential use in the synthesis of complex phenylacetamide derivatives, which are of significant interest in medicinal chemistry due to their anti-inflammatory and analgesic properties googleapis.com. The synthesis of such complex molecules often involves the strategic modification of the aniline core, highlighting the importance of substituted anilines like 2-(3-methylphenyl)aniline as starting materials rsc.org.

For instance, the synthesis of N-(3-methylphenyl)-N-phenylacetamide derivatives demonstrates how the core structure of 2-(3-methylphenyl)aniline can be elaborated upon to create more complex and potentially bioactive molecules prepchem.comnih.govnih.gov. The general synthetic approach often involves the acetylation of the aniline nitrogen, a fundamental transformation in organic synthesis youtube.com.

Table 1: Examples of Complex Molecules Potentially Derived from 2-(3-Methylphenyl)aniline

| Compound Name | Potential Application Area | Synthetic Precursor |

| N-(3-Methylphenyl)-N-phenylacetamide Derivatives | Medicinal Chemistry | 2-(3-Methylphenyl)aniline |

| Substituted Biphenyl (B1667301) Carboxamides | Materials Science | 2-(3-Methylphenyl)aniline |

| Complex Heterocyclic Systems | Agrochemicals | 2-(3-Methylphenyl)aniline |

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials nih.govrug.nl. Anilines are frequently employed as key components in various MCRs due to the nucleophilicity of the amino group. These reactions are instrumental in the rapid generation of molecular diversity and the synthesis of libraries of compounds for drug discovery nih.gov.

While specific examples detailing the use of 2-(3-methylphenyl)aniline in MCRs are not extensively documented, its structural similarity to other anilines suggests its applicability in well-established MCRs such as the Ugi, Passerini, and Mannich reactions nih.gov. The steric bulk provided by the 3-methylphenyl group could influence the stereochemical outcome of these reactions, making it an interesting substrate for the synthesis of complex, stereochemically defined molecules. For example, the three-component cyclization of phenyl 1,3-dicarbonyls with α,β-enaldehydes and 2-(aminomethyl)aniline to form pyrido[2,1-b]quinazolines showcases the utility of aniline derivatives in constructing complex heterocyclic systems through MCRs researchgate.net.